N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a cyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine derivative, followed by the introduction of the thiophene ring through a coupling reaction. The final step involves the formation of the cyclohexane carboxamide group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide is unique due to its combination of a morpholine ring, a thiophene ring, and a cyclohexane carboxamide group. This structural combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores its structural characteristics, synthesis, biological effects, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Morpholine Ring : A six-membered ring containing one oxygen atom and one nitrogen atom.
- Thiophene Ring : A five-membered ring containing sulfur.
- Cyclohexane Carboxamide Group : This contributes to the compound's overall stability and reactivity.
Molecular Properties
Property | Value |
---|---|
Molecular Weight | 374.46 g/mol |
Molecular Formula | C19H22N2O4S |
LogP | 2.4373 |
Polar Surface Area | 52.882 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the morpholine derivative.
- Coupling reaction to introduce the thiophene ring.
- Formation of the cyclohexane carboxamide group using coupling reagents like EDCI under basic conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Properties
Recent studies have highlighted its potential as a cancer therapeutic agent. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cancer cell proliferation in vitro and in vivo:
- Inhibition of Wnt/β-catenin Pathway : Compounds that share structural features with this compound showed effective inhibition of Wnt-dependent transcription in cancer cells, suggesting a potential mechanism for anticancer activity .
- Cell Proliferation Studies : In vitro assays indicated that certain derivatives can inhibit the growth of colorectal cancer cell lines (e.g., SW480 and HCT116) with IC50 values as low as 0.12 μM, outperforming standard treatments like 5-FU .
- Xenograft Models : In vivo studies using xenografted mice demonstrated reduced tumor growth and decreased expression of proliferation markers such as Ki67 .
The proposed mechanism of action for this compound involves:
- Binding to specific molecular targets such as enzymes or receptors.
- Modulating their activity, potentially through competitive inhibition or allosteric modulation.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that derivatives with similar functional groups exhibited promising activity against various bacterial strains, suggesting potential applications in infection control .
Case Study 2: Structure–Activity Relationship (SAR)
Research focusing on the structure–activity relationship revealed that modifications to the morpholine or thiophene rings significantly impacted biological activity, indicating that these groups are crucial for the compound's efficacy .
Properties
IUPAC Name |
N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-14(19-18(21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)20-9-11-22-12-10-20/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQFJWCLFJSXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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